
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene is an organic compound that features a unique structure combining anthracene and imidazole moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis((1H-imidazol-1-yl)methyl)anthracene typically involves the reaction of 9,10-dibromoanthracene with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is achieved by optimizing reaction parameters and using industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole groups can participate in substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9,10-Bis((1H-imidazol-1-yl)methyl)anthracene involves its ability to coordinate with metal ions through the nitrogen atoms of the imidazole groups. This coordination leads to the formation of stable complexes with unique photophysical properties. The compound’s luminescence is attributed to the π-π* transitions within the anthracene moiety, which are modulated by the imidazole groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis((1H-imidazol-1-yl)methyl)benzene: Similar structure but with a benzene core instead of anthracene.
9,10-Di(1H-imidazol-1-yl)anthracene: Similar structure but with different substitution patterns.
Uniqueness
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene is unique due to its combination of anthracene and imidazole moieties, which impart distinct luminescent properties and coordination capabilities. This makes it particularly valuable in the development of advanced materials and coordination complexes .
Propriétés
Formule moléculaire |
C22H18N4 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-[[10-(imidazol-1-ylmethyl)anthracen-9-yl]methyl]imidazole |
InChI |
InChI=1S/C22H18N4/c1-2-6-18-17(5-1)21(13-25-11-9-23-15-25)19-7-3-4-8-20(19)22(18)14-26-12-10-24-16-26/h1-12,15-16H,13-14H2 |
Clé InChI |
SIPQBLANNUQDPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN4C=CN=C4)CN5C=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


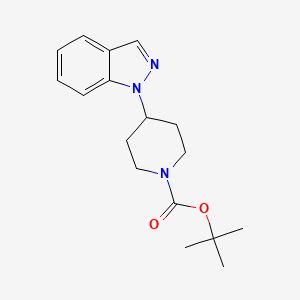


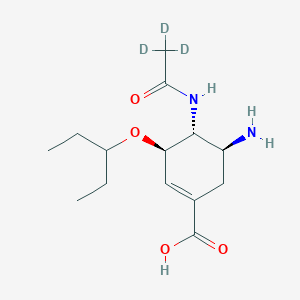
![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)

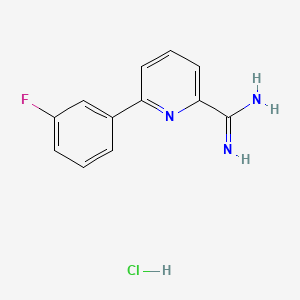
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
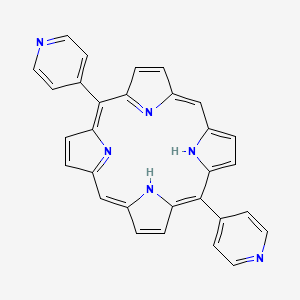
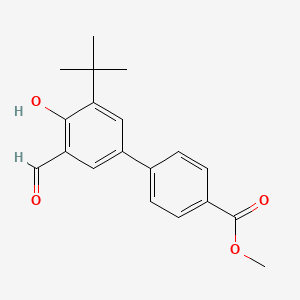
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
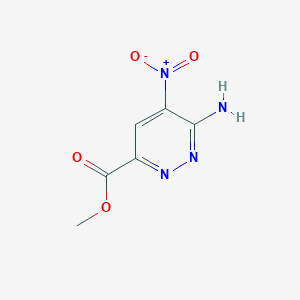
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)
